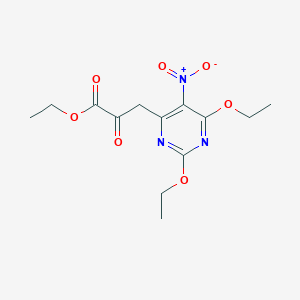![molecular formula C25H29N5O3 B12904622 3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione CAS No. 133399-70-9](/img/structure/B12904622.png)
3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyrimidoindole core
Vorbereitungsmethoden
The synthesis of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route may include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.
Alkylation: The intermediate is then alkylated with an appropriate alkylating agent to introduce the ethyl group.
Cyclization: The alkylated product undergoes cyclization with a suitable reagent to form the pyrimidoindole core.
Final Modifications: The final steps involve introducing the dimethyl groups and completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated reactors and continuous flow techniques to scale up the process.
Analyse Chemischer Reaktionen
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent targeting alpha1-adrenergic receptors, which are involved in various neurological and cardiovascular conditions.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound help in understanding its pharmacokinetic profile and potential as a drug candidate.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as in the field of organic electronics.
Wirkmechanismus
The mechanism of action of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other arylpiperazine derivatives and alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil . Compared to these compounds, 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione exhibits unique structural features that may contribute to its distinct pharmacological profile and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
133399-70-9 |
|---|---|
Molekularformel |
C25H29N5O3 |
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C25H29N5O3/c1-26-19-9-5-4-8-18(19)22-23(26)24(31)30(25(32)27(22)2)17-14-28-12-15-29(16-13-28)20-10-6-7-11-21(20)33-3/h4-11H,12-17H2,1-3H3 |
InChI-Schlüssel |
PORQJIBOYVIPCB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)N3C)CCN4CCN(CC4)C5=CC=CC=C5OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)
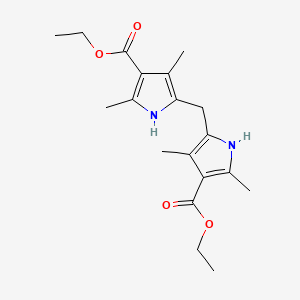
![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)
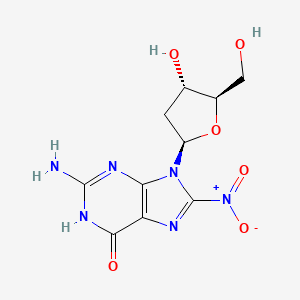
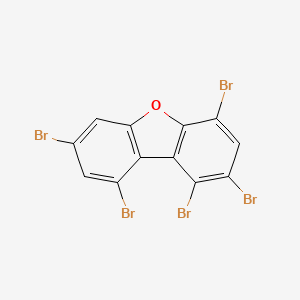

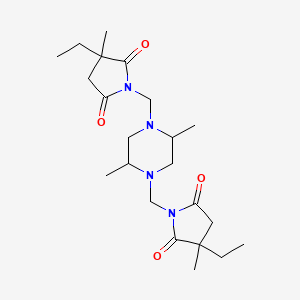
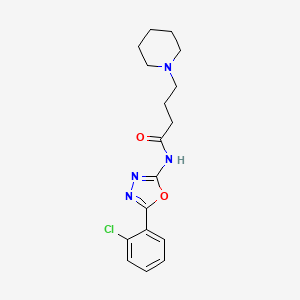
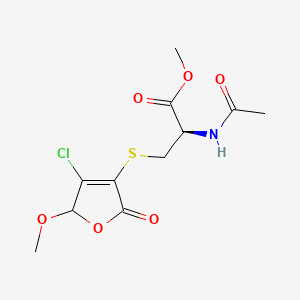

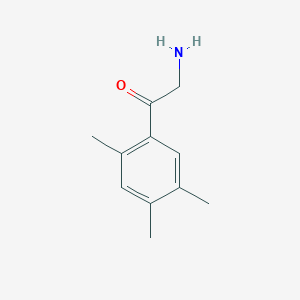
![3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole](/img/structure/B12904616.png)
